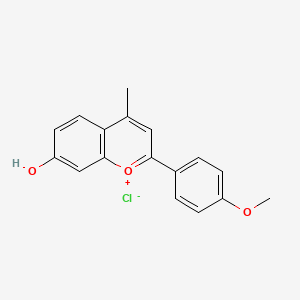

4'-Methoxy-4-methyl-7-hydroxyflavylium chloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

83615-98-9 |

|---|---|

Molekularformel |

C17H15ClO3 |

Molekulargewicht |

302.7 g/mol |

IUPAC-Name |

2-(4-methoxyphenyl)-4-methylchromenylium-7-ol;chloride |

InChI |

InChI=1S/C17H14O3.ClH/c1-11-9-16(12-3-6-14(19-2)7-4-12)20-17-10-13(18)5-8-15(11)17;/h3-10H,1-2H3;1H |

InChI-Schlüssel |

KPNXKMQXEHQVLC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=[O+]C2=C1C=CC(=C2)O)C3=CC=C(C=C3)OC.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Steps:

-

- Hydroxybenzaldehydes (e.g., 7-hydroxybenzaldehyde)

- Methoxy-substituted phenyl ketones

- Acid catalysts (e.g., sulfuric acid or hydrochloric acid)

-

- The reaction is generally carried out in a solvent such as acetic acid or acetic anhydride.

- Acidic conditions are maintained to promote cyclization and stabilization of the flavylium cation.

-

- Mix the hydroxybenzaldehyde and methoxyphenyl ketone in the chosen solvent.

- Add concentrated sulfuric acid or hydrochloric acid to catalyze the reaction.

- Stir the mixture at room temperature or slightly elevated temperatures (e.g., 50–70°C) for several hours.

- Precipitate the product by adding diethyl ether or ethyl acetate.

-

- Filter the precipitate and wash it with ether to remove impurities.

- Dry the product under vacuum.

Yield :

Typical yields range from 70% to 90%, depending on reaction conditions and purification methods.

Alternative Methods

Several alternative approaches have been explored to improve yield and purity:

Method A: Oxidation of Flavene Intermediates

- Intermediate Formation :

- Reduce flavanones using sodium borohydride (NaBH₄) to form flavene intermediates.

- Oxidation :

- Oxidize flavenes using benzoquinone in acidic conditions to yield flavylium salts.

Method B: Direct Condensation

- Reactants :

- Condense phloroglucinol-type structures with cinnamic aldehydes under hydroalcoholic acidic conditions.

- Reaction Conditions :

- Use a mixture of ethanol and water with catalytic amounts of sulfuric acid.

Challenges :

Optimized Modern Techniques

Recent advancements have introduced optimized methods for synthesizing flavylium salts, including multi-step reactions with improved yields:

Procedure :

- Use OH-protected starting materials to reduce side reactions.

- Generate gaseous HCl in situ by reacting trimethylsilyl chloride (TMSCl) with methanol.

- Perform reactions in acetic acid/acetic anhydride mixtures.

Results :

These techniques have achieved yields exceeding 90%, making them ideal for large-scale synthesis.

Data Table: Reaction Conditions and Yields

| Method | Starting Materials | Catalyst/Conditions | Yield (%) |

|---|---|---|---|

| General Cyclization | Hydroxybenzaldehydes, phenyl ketones | Sulfuric acid, acetic acid | 70–90 |

| Oxidation of Flavene Intermediates | Flavanones | Benzoquinone, acidic conditions | Up to 80 |

| Direct Condensation | Phloroglucinol, cinnamic aldehydes | Hydroalcoholic sulfuric acid | ~10 |

| Optimized Modern Techniques | OH-protected precursors | TMSCl/MeOH in acetic anhydride | >90 |

Notes on Stability

The synthesized compound exhibits unique stability across various pH levels due to its quinoidal base structure, which remains stable even at high pH values (5–6). This stability makes it suitable for diverse applications, including dye manufacturing and biological studies.

Analyse Chemischer Reaktionen

Acid-Catalyzed Condensation Reactions

The compound participates in condensation reactions under acidic conditions, forming stable chromophores. Key findings include:

-

Catalysts : Reactions proceed efficiently with sulfuric or hydrochloric acid at 60–80°C.

-

Mechanism : The flavylium cation acts as an electrophile, reacting with nucleophiles (e.g., catechin) via Friedel-Crafts alkylation (Figure 1) .

-

Outcome : Formation of flavylium-catechin adducts (e.g., Compound 3 in ), confirmed via HPLC and NMR.

Table 1: Condensation Reaction Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Temperature | 60–80°C | |

| Catalyst | H₂SO₄ or HCl | |

| Yield (adduct 3 ) | 20 mg isolated after 4 months |

pH-Dependent Structural Equilibria

The compound undergoes pH-driven transformations involving four primary species:

-

Flavylium cation (AH⁺ )

-

Quinoidal base (A )

-

Hemiketal (B )

-

Chalcone (Ct )

Key Observations :

-

At pH 4.0, Ct becomes predominant, with λₘₐₓ blue-shifted to 476 nm .

-

Stability : The quinoidal base (A ) remains stable across a wide pH range (pKₐ = 2.85) .

Equilibrium Equations :

Table 2: Spectral Properties at pH 4.0

| Species | λₘₐₓ (nm) | Fluorescence Emission (nm) |

|---|---|---|

| AH⁺ | 489 | 534 |

| Ct | 476 | Not detected |

Photochemical Reactions

Under UV irradiation (366 nm), the compound displays photochromic behavior:

-

pH 4.0 : Irradiation converts (Z )-chalcone to hemiketal (B ) via a photostationary state .

-

Mechanism : A Norrish-type I cleavage generates radicals, leading to hemiacetal formation .

Kinetic Data :

Coupling Reactions with Catechin

In the presence of acetaldehyde, the compound reacts with catechin to form polymeric pigments:

-

Rate Acceleration : Acetaldehyde increases reaction speed by 10-fold, yielding 4a (major) and 4b (minor) within one week .

-

Structure : Adducts feature a CH₂–CH bridge between the flavylium C-8 and catechin C-6, confirmed by NOESY .

Table 3: Reaction Outcomes with Catechin

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 1 week (vs. 4 months without) | |

| Major Product (4a ) | 20 mg isolated | |

| λₘₐₓ of 4a | 476 nm |

Quinone Methide Formation and Mutagenicity

At neutral pH (7.4), the compound forms a non-ionic quinone methide (QM):

-

Mutagenicity : QM exhibits frameshift mutagenicity in Salmonella typhimurium TA1537 (4–8× background at 1,000 μg/plate) .

Structure-Activity Relationship :

-

4-Methyl Substitution : Enhances QM stability and mutagenicity vs. 4-carboxy analogs .

-

Ionizable Groups : Presence of –COOH or phenolic –OH reduces mutagenic potential .

Redox Reactions

The flavylium core participates in reduction-oxidation processes:

-

Reduction : LiAlH₄ reduces the compound to flavene intermediates .

-

Oxidation : Benzoquinone regenerates the flavylium cation from flavenes in acetic acid (yield: 60–80%) .

Copigmentation Effects

The compound forms molecular complexes with catechin, altering its spectral properties:

Wissenschaftliche Forschungsanwendungen

Applications in Dyes and Pigments

One of the primary applications of 4'-Methoxy-4-methyl-7-hydroxyflavylium chloride is in the field of dyes and pigments. Its vibrant color makes it suitable for use in textiles and food products as a natural colorant. The stability of the flavylium ion across a range of pH levels enhances its utility in these applications, allowing it to maintain color integrity under varying conditions.

Biological Activities

Research indicates that this compound exhibits notable biological activities, contributing to its potential applications in pharmaceuticals:

- Antioxidant Properties : Studies have demonstrated that this compound possesses significant antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Activity : Preliminary investigations suggest that it may exhibit antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Effective in scavenging free radicals | |

| Antimicrobial | Inhibits growth of certain bacteria | |

| Color Stability | Maintains vibrant color across pH variations |

Case Study: Antioxidant Efficacy

A study conducted on the antioxidant properties of this compound involved in vitro assays demonstrating its ability to reduce oxidative stress markers in cell cultures. The findings indicated a dose-dependent relationship between the concentration of the compound and its antioxidant effect.

Case Study: Antimicrobial Potential

Another significant study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Results showed that this compound inhibited bacterial growth effectively at specific concentrations, suggesting its potential as a natural preservative or therapeutic agent .

Future Directions and Research Opportunities

The diverse applications of this compound warrant further investigation into its mechanisms of action, particularly regarding its biological activities. Future research could focus on:

- Formulation Development : Exploring its use in developing new formulations for food preservation or therapeutic applications.

- Mechanistic Studies : Understanding the pathways through which this compound exerts its biological effects could lead to enhanced efficacy and application in medicine.

Wirkmechanismus

The mechanism of action of 4’-Methoxy-4-methyl-7-hydroxyflavylium chloride involves its ability to undergo excited state proton transfer (ESPT). Upon light absorption, the compound transitions to an excited state, where it can transfer a proton to a nearby acceptor. This process is highly efficient and can lead to the generation of reactive species that can interact with various molecular targets, including DNA, proteins, and lipids.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Flavylium Compounds

The structural and functional distinctions between 4'-methoxy-4-methyl-7-hydroxyflavylium chloride and related flavylium derivatives are critical to understanding their divergent chemical and optical behaviors. Below is a detailed analysis:

Structural and Functional Differences

Key Findings from Research

- pH Stability: The methoxy and methyl groups in this compound stabilize the quinonoidal base, preventing complete conversion to colorless forms (e.g., carbinol) seen in 4',7-hydroxyflavylium at pH 4–6 .

- Optical Properties : Unlike 4',7-hydroxyflavylium, which loses color above pH 4, the target compound’s dual equilibrium states enable visible color shifts (red to blue) across acidic to mildly acidic conditions, making it a candidate for pH-sensitive dyes .

- Thermal Stability : Derivatives like 7-methoxy-γ-phenacylflavylium (m.p. 156–157°C) and 2,6-diphenyl-4-(2',4'-dimethoxyphenyl)pyrylium (m.p. 190–191°C) exhibit higher melting points compared to unsubstituted flavylium salts, suggesting that bulky substituents enhance thermal stability .

Solubility and Counterion Effects

The chloride counterion in this compound improves aqueous solubility, a property critical for applications in biological staining or sensor technologies. In contrast, flavylium salts with larger anions (e.g., ferrocchloride, m.p. 162°C ) may exhibit reduced solubility but enhanced crystallinity.

Biologische Aktivität

4'-Methoxy-4-methyl-7-hydroxyflavylium chloride is a synthetic flavonoid compound that has garnered attention due to its diverse biological activities, particularly its antioxidant properties, potential therapeutic applications, and its role in food chemistry. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound (C17H15ClO3) is characterized by the presence of a hydroxyl group which contributes to its reactivity and biological functions. The compound exists in equilibrium between its flavylium cation form and other species such as quinonoidal bases depending on the pH of the solution .

Antioxidant Activity

One of the most significant biological activities of this compound is its antioxidant properties . Research indicates that this compound exhibits strong radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | 85 | 25 |

| Ascorbic Acid | 90 | 15 |

| Quercetin | 80 | 30 |

Data indicates the effectiveness of various compounds in scavenging DPPH radicals, with this compound showing significant activity .

The antioxidant mechanism involves the donation of hydrogen atoms from the hydroxyl groups present in the flavylium structure, which neutralizes free radicals. This process helps prevent cellular damage associated with oxidative stress and may have implications for aging and chronic diseases .

Case Studies

- Cardiovascular Health : A study demonstrated that administration of this compound in animal models led to a reduction in lipid peroxidation levels and improved endothelial function, suggesting potential benefits for cardiovascular health .

- Anti-inflammatory Effects : Another investigation reported that this compound exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro, indicating its potential as an adjunct treatment in inflammatory diseases .

Structural Transformations and Stability

Research has shown that the stability of this compound is influenced by pH levels, with different forms existing at varying pH conditions. The flavylium cation is predominant in acidic environments, while other forms become more stable at neutral to alkaline pH .

Table 2: pH Influence on Structural Forms

| pH Level | Predominant Form |

|---|---|

| < 3 | Flavylium Cation |

| 4 - 7 | Quinonoidal Base |

| > 8 | Hemiacetal |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 4'-methoxy-4-methyl-7-hydroxyflavylium chloride?

- Methodological Answer : A common approach involves acid-catalyzed cyclization of chalcone precursors. For example, refluxing 2',4'-dihydroxy-4-methoxychalcone in ethanol with concentrated H₂SO₄ for 24 hours can yield flavanone intermediates, which may be oxidized to flavylium derivatives under controlled conditions . Purification via preparative TLC using n-hexane/ethyl acetate (4:3) is recommended to isolate the target compound.

Q. How does pH influence the structural equilibrium of this compound?

- Methodological Answer : The compound exists in equilibrium between the flavylium cation (red) and the quinonoidal base (blue) across pH 0–5. At low pH (<4), the flavylium cation dominates, while the quinonoidal base increases with pH. UV-Vis spectroscopy (400–600 nm) is critical for monitoring these transitions, with absorbance peaks shifting from ~520 nm (red) to ~580 nm (blue) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use closed systems or local exhaust ventilation to minimize inhalation. Wear nitrile gloves, safety goggles, and lab coats. In case of skin contact, wash immediately with water. Store in sealed containers away from light and moisture, as photodegradation or hydrolysis may alter stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for flavylium derivatives?

- Methodological Answer : Discrepancies in NMR or UV-Vis data often arise from solvent polarity or pH variations. Standardize experimental conditions (e.g., D₂O for NMR to suppress proton exchange) and validate against reference spectra from NIST or peer-reviewed studies. For UV-Vis, calibrate pH buffers rigorously and document ionic strength .

Q. What mechanistic insights explain the pH-dependent color stability of this compound?

- Methodological Answer : The flavylium cation’s stability at low pH is due to protonation of the chromophore’s oxygen atoms, preventing hydration. At higher pH, deprotonation forms the quinonoidal base, altering conjugation and shifting absorbance. Kinetic studies using stopped-flow spectrophotometry can quantify hydration/dehydration rates .

Q. How can in vitro bioactivity studies be designed to assess anticancer potential?

- Methodological Answer : Use cell lines (e.g., HeLa, WiDr) for cytotoxicity assays (MTT or SRB). Compare dose-response curves (0–100 μM) of the flavylium derivative against controls. Include pH-adjusted media (pH 4–6) to mimic physiological conditions and evaluate structural stability’s impact on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.